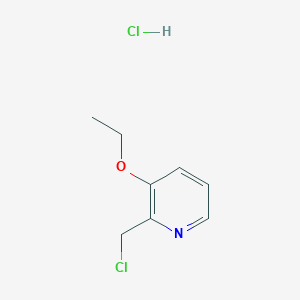
2-Chloromethyl-3-ethoxypyridine hydrochloride
描述
2-Chloromethyl-3-ethoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol. It is used in various fields of research and industry due to its unique chemical properties.
准备方法
The synthesis of 2-Chloromethyl-3-ethoxypyridine hydrochloride typically involves the chloromethylation of 3-ethoxypyridine. This reaction is carried out under controlled conditions using chloromethylating agents such as formaldehyde and hydrochloric acid . The reaction is usually conducted in the presence of a catalyst to enhance the yield and purity of the product . Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and supply .
化学反应分析
2-Chloromethyl-3-ethoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, reducing agents, and oxidizing agents.
科学研究应用
2-Chloromethyl-3-ethoxypyridine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-Chloromethyl-3-ethoxypyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
2-Chloromethyl-3-ethoxypyridine hydrochloride can be compared with other similar compounds such as:
2-Chloromethyl-3,4-dimethoxypyridine hydrochloride: This compound has similar chemical properties but differs in its methoxy groups.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride: This compound has additional methyl groups, which may affect its reactivity and applications.
生物活性
2-Chloromethyl-3-ethoxypyridine hydrochloride is a chemical compound with the molecular formula C8H11Cl2NO and a molecular weight of 208.08 g/mol. This compound has garnered attention in various fields, particularly in biological research due to its unique chemical properties and potential applications. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the chloromethylation of 3-ethoxypyridine using chloromethylating agents such as formaldehyde and hydrochloric acid. The reaction is conducted under controlled conditions to ensure high yields and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including receptors and enzymes. This interaction can alter their activity, leading to various biological effects such as:
- Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential use in antimicrobial therapies.
- Cell Proliferation : Studies suggest that it may influence cell growth and proliferation rates, making it a candidate for further investigation in cancer research.
Case Studies
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multiple bacterial strains, finding significant inhibition of growth in Gram-positive bacteria. The results indicated a potential application in developing new antimicrobial agents.
- Cellular Studies : In vitro studies on human cell lines revealed that treatment with this compound led to alterations in cell cycle dynamics, suggesting its role in modulating cellular processes such as apoptosis and differentiation.
- Toxicological Assessment : Safety data indicate that while the compound has beneficial biological activities, it also poses risks such as skin irritation and potential eye damage upon exposure . These findings underscore the importance of handling precautions during research.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Mechanism of Action |
|---|---|---|
| This compound | Moderate | Receptor binding and enzyme inhibition |
| 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride | High | Similar receptor interactions |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | Low | Different substitution pattern affects reactivity |
属性
IUPAC Name |
2-(chloromethyl)-3-ethoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-5-10-7(8)6-9;/h3-5H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEGRDWGRKYVGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC=C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30607682 | |
| Record name | 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62734-04-7 | |
| Record name | 2-(Chloromethyl)-3-ethoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30607682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













